molecular formula C26H22N2O2 B458705 17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione CAS No. 19392-50-8

17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No.: B458705
CAS No.: 19392-50-8
M. Wt: 394.5g/mol
InChI Key: ZDALZQKLGWKQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structural features, which include a dimethylamino group attached to a phenyl ring, and a dihydro-epipyrroloanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with a suitable anthracene derivative under acidic or basic conditions. This is followed by cyclization and reduction steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the anthracene core, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts, depending on the reaction type.

Major Products

The major products formed from these reactions include quinones, reduced anthracene derivatives, and substituted phenyl-anthracene compounds.

Scientific Research Applications

Chemistry

In chemistry, 17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids, providing insights into molecular recognition processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity, such as anticancer or antimicrobial agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the anthracene core can engage in π-π stacking interactions. These interactions facilitate the binding of the compound to proteins, nucleic acids, or other biomolecules, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in acylation reactions.

    Anthracene derivatives: Compounds with similar anthracene cores but different substituents.

Uniqueness

The uniqueness of 17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione lies in its combination of a dimethylamino group and an anthracene core. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c1-27(2)15-11-13-16(14-12-15)28-25(29)23-21-17-7-3-4-8-18(17)22(24(23)26(28)30)20-10-6-5-9-19(20)21/h3-14,21-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDALZQKLGWKQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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